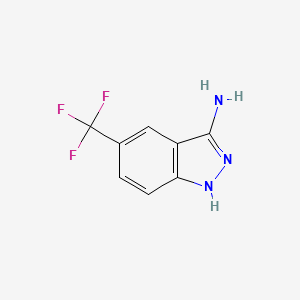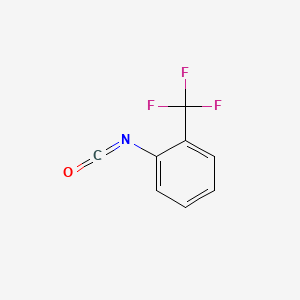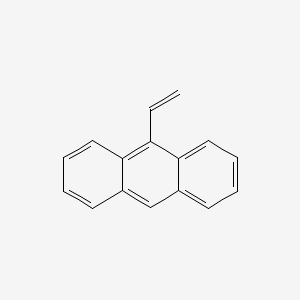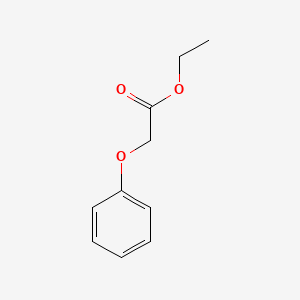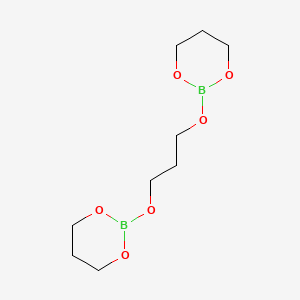
Bis(trimethylene)diborate
説明
Synthesis Analysis
The synthesis of boron-containing compounds can be complex and often involves the use of organometallic reagents. For example, the synthesis of bis(phosphinimino)methanide bisborohydride complexes is described, which involves lanthanum, yttrium, and lutetium in combination with a bisphosphiniminomethanide ligand . Although this does not directly describe the synthesis of bis(trimethylene)diborate, it provides an example of the types of reactions and conditions that might be used in the synthesis of boron-containing compounds.
Molecular Structure Analysis
The molecular structure of boron-containing compounds can vary widely. For instance, the paper on bis(trimesitylgermylcarbodiimido)germylene discusses a germylene structure that is stable at room temperature in the absence of water and oxygen . While this does not provide information on the structure of bis(trimethylene)diborate, it does highlight the stability that can be achieved with certain boron-containing compounds.
Chemical Reactions Analysis
Boron compounds are known to participate in a variety of chemical reactions. The hydroboration of bis(trimethylsilyl)ethyne with 9-borabicyclo[3.3.1]nonane (9-BBN) leads to the formation of alkenes and allenes, demonstrating the reactivity of boron compounds in hydroboration reactions . Similarly, the reaction of bis(trimethylgermyl)acetylene with diborane(4) derivatives shows the potential for organoboration reactions . These examples provide a context for understanding the types of reactions that bis(trimethylene)diborate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of boron-containing compounds can be quite diverse. For example, the paper on the reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards various borane derivatives discusses the formation of complex structures like 4-methylene-3-borahomoadamantane and 6,8-diborabicyclo[2.2.2]oct-2-ene derivatives . This indicates that boron compounds can form stable structures with unique physical and chemical properties. The thermal generation of bis(trimethylsilyl)methylsilylene and its rearrangement to a silaethylene via 1,2-shift of a trimethylsilyl group also demonstrates the thermal stability and reactivity of silicon-boron compounds .
科学的研究の応用
-
Crystal Chemistry of High-Temperature Borates
- Field : Crystal Chemistry
- Application : Borate-based crystals have attracted substantial interest among the research community due to their interesting physical properties . These properties make them promising for practical applications .
- Method : The functional characteristics of these materials result from their high structural flexibility caused by the linkage of planar/non–planar BO3 groups and BO4 tetrahedra . These groups can occur as isolated or condensed structural units .
- Results : The diversity of functional characteristics of borate materials is due to their high structural flexibility .
-
Bis and Tris(Dipyrrinato)Metal Complexes
- Field : Materials Chemistry
- Application : Dipyrrin serves as a monovalent bidentate ligand molecule that coordinates to various cations . Its BF2 complexes exhibit excellent photostability, strong light absorption, and high fluorescence quantum yield .
- Method : Dipyrrin may accept a wide variety of metal ions spontaneously . This property has been used to create bis(dipyrrinato)metal(II) and tris(dipyrrinato)metal(III) complexes .
- Results : These complexes have shown intense luminescence superior to or comparable with that of BODIPYs . They also enable the construction of self-assembled nanoarchitectures, such as supramolecules and coordination polymers .
-
Preparation of Sodium Borohydride
- Field : Inorganic Chemistry
- Application : Trimethyl borate is the main precursor to sodium borohydride . Sodium borohydride is a popular reducing agent in organic chemistry .
- Method : The reaction involves sodium hydride and trimethyl borate . The reaction is as follows: 4 NaH + B(OCH3)3 → NaBH4 + 3 NaOCH3 .
- Results : This reaction results in the formation of sodium borohydride and sodium methoxide .
-
Organic Synthesis
- Field : Organic Chemistry
- Application : Trimethyl borate is a useful reagent in organic synthesis . It serves as a precursor to boronic acids, which are used in Suzuki couplings .
- Method : Boronic acids are prepared via reaction of the trimethyl borate with Grignard reagents followed by hydrolysis . The reaction is as follows: ArMgBr + B(OCH3)3 → MgBrOCH3 + ArB(OCH3)2; ArB(OCH3)2 + 2 H2O → ArB(OH)2 + 2 HOCH3 .
- Results : This method allows for the preparation of boronic acids, which are useful in various organic synthesis reactions .
-
Poly(pyrazolyl)Borate Ligands
- Field : Inorganic Chemistry
- Application : Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .
- Method : The reaction involves the use of functional groups on the heterocyclic moieties of the poly(pyrazolyl)borates that were not accessible to date .
- Results : Strongly encumbered sodium and thallium(I) poly(pyrazolyl)borates with a reduced donating ability have been obtained for the first time .
-
Poly(trimethylene carbonate)-based Polymers
- Field : Polymer Chemistry
- Application : Poly(trimethylene carbonate) (PTMC)-based polymers have been engineered for diverse applications and functionalization strategies . Their flexible and hydrophobic nature has driven the application of PTMC-based polymers to soft tissue regeneration and drug delivery .
- Method : The method involves the synthesis of PTMC-based polymers and their subsequent functionalization .
- Results : The results show that PTMC-based materials have been successfully used in relation to recent advances in medical technologies and their subsequent needs in clinical applications .
Safety And Hazards
特性
IUPAC Name |
2-[3-(1,3,2-dioxaborinan-2-yloxy)propoxy]-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18B2O6/c1-4-12-10(13-5-1)16-8-3-9-17-11-14-6-2-7-15-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNHHPNJQSIEPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)OCCCOB2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943167 | |
| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylene borate | |
CAS RN |
20905-35-5 | |
| Record name | 2,2′-[1,3-Propanediylbis(oxy)]bis[1,3,2-dioxaborinane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20905-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-(Propane-1,3-diylbis(oxy))bis-1,3,2-dioxaborinane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020905355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-[Propane-1,3-diylbis(oxy)]bis(1,3,2-dioxaborinane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[propane-1,3-diylbis(oxy)]bis-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



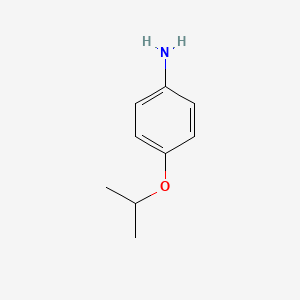
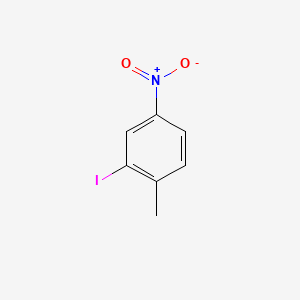
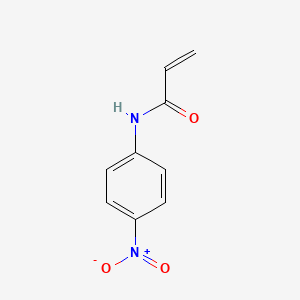

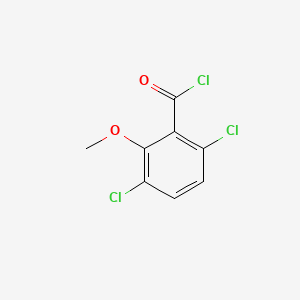
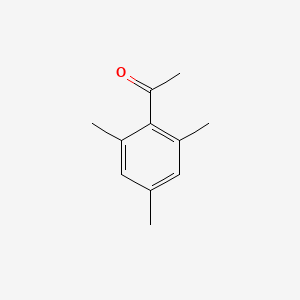
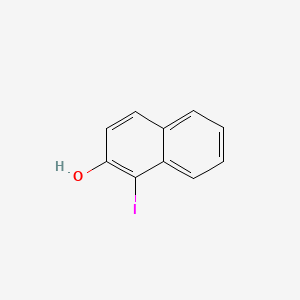
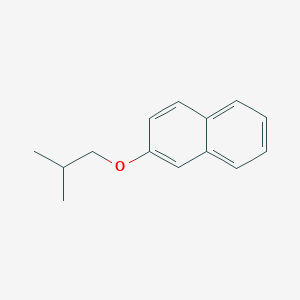
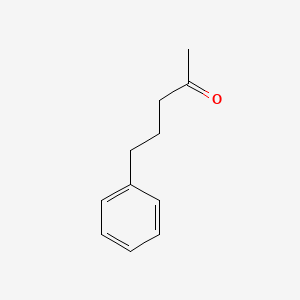
![(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amine](/img/structure/B1293761.png)
